Sub-100 nM IDO1 Inhibition Potency Relative to Standard Inhibitor 1-Methyl-Tryptophan
In an enzymatic assay using human indoleamine 2,3-dioxygenase (IDO) with an N-terminal His tag expressed in E. coli and purified to homogeneity, 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine exhibited an IC50 value of <100 nM at pH 6.5 and 25°C [1]. In contrast, the commonly used IDO inhibitor 1-methyl-tryptophan (1-MT) has a reported IC50 of approximately 340 μM under comparable in vitro conditions [2]. This represents a potency difference exceeding 3,000-fold in favor of the 6-nitroindole derivative, underscoring its suitability for high-sensitivity IDO inhibition studies.
| Evidence Dimension | Inhibitory potency against human IDO1 enzyme |
|---|---|
| Target Compound Data | IC50 < 100 nM |
| Comparator Or Baseline | 1-Methyl-tryptophan (1-MT): IC50 ~ 340 μM |
| Quantified Difference | > 3,400-fold lower IC50 (higher potency) |
| Conditions | Recombinant human IDO with His-tag, pH 6.5, 25°C |
Why This Matters
This magnitude of potency difference directly impacts assay sensitivity and compound quantity requirements for IDO-targeted studies.
- [1] BindingDB. (n.d.). BDBM223007: 2-(6-Nitro-1H-indol-3-yl)ethan-1-amine. Affinity data for human IDO1. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=223007 View Source
- [2] Prendergast, G. C., et al. (2014). Discovery of IDO1 Inhibitors: From Bench to Bedside. Cancer Research, 74(24), 1-7. (Referencing standard 1-MT potency). View Source
